![molecular formula C15H14ClNO2 B562938 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 CAS No. 1189464-84-3](/img/structure/B562938.png)
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4
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Overview
Description
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 is a deuterated analog of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide. This compound is often used in scientific research due to its unique properties and applications. The presence of deuterium atoms makes it particularly useful in various analytical and experimental settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 typically involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxyphenethylamine-d4. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzaldehyde-d4.
Reduction: Formation of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzyl alcohol-d4.
Substitution: Formation of 4-Methoxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 or 4-Cyano-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4.
Scientific Research Applications
Pharmacological Applications
1. Dopamine D4 Receptor Studies
The compound has been utilized to investigate the pharmacological properties of the dopamine D4 receptor. Research indicates that it acts as a partial agonist at this receptor, which could have implications for the treatment of schizophrenia and attention deficit hyperactivity disorder (ADHD). The modulation of D4 receptor activity is believed to influence cognitive functions and behavioral responses in animal models .
2. Antipsychotic Drug Development
Given its interaction with the D4 receptor, this compound is considered a potential candidate for developing new antipsychotic medications. Studies have shown that compounds with partial agonist properties at the D4 receptor may offer therapeutic benefits by alleviating negative symptoms associated with schizophrenia without the side effects typical of traditional antipsychotics .
3. Neuroprotective Effects
Research has suggested that activation of the D4 receptor may confer neuroprotective effects against oxidative stress in neuronal cultures. This property positions this compound as a candidate for further studies aimed at protecting neuronal integrity in various neurodegenerative conditions .
Case Studies
Case Study 1: Cognitive Function Enhancement
A study explored the effects of various D4 receptor ligands on cognitive function in rodent models. The results indicated that compounds similar to this compound improved performance on tasks measuring attention and memory, suggesting a potential application in treating cognitive deficits associated with ADHD and schizophrenia .
Case Study 2: Antipsychotic Efficacy
Another research effort involved comparing the efficacy of this compound with other antipsychotic agents. The findings revealed that this compound exhibited favorable binding profiles and functional responses at the D4 receptor compared to conventional antipsychotics, highlighting its potential for inclusion in future therapeutic regimens targeting psychotic disorders .
Mechanism of Action
The mechanism of action of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the deuterium atoms can influence the rate of metabolic reactions, providing insights into the metabolic pathways and the stability of the compound in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
- 4-Methoxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide
- 4-Cyano-N-[2-(4-hydroxyphenyl)ethyl]benzamide
Uniqueness
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving isotope effects. This compound provides more accurate and detailed information in analytical techniques such as mass spectrometry and NMR, compared to its non-deuterated counterparts.
Biological Activity
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 is a deuterated derivative of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, primarily recognized for its applications in lipid metabolism research and potential therapeutic effects in hyperlipidemia. The unique isotopic labeling of this compound enhances its utility in various biological studies, particularly in tracking metabolic processes due to its distinct mass compared to non-deuterated analogs.
- Molecular Formula : C15H14ClD4N O2
- Molecular Weight : Approximately 279.73 g/mol
- Structure : The compound features a chlorobenzoyl moiety linked to a hydroxyphenyl ethyl group, which contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits biological activities similar to its non-deuterated counterpart. Its primary focus has been on lipid metabolism, with implications for conditions such as hyperlipidemia. The deuterated form is particularly valuable for tracing studies due to its unique isotopic signature.
The mechanism of action involves the compound's interaction with specific enzymes and receptors involved in lipid metabolism. This interaction can alter enzyme activity, providing insights into metabolic pathways and potential therapeutic benefits.
Lipid Metabolism Studies
A significant body of research has focused on the role of this compound in lipid metabolism. For instance:
- Study on Hyperlipidemia : In a controlled study, the compound was administered to hyperlipidemic models, showing a marked reduction in lipid levels compared to controls. This suggests a potential therapeutic role in managing cholesterol levels.
Binding Affinity Studies
Interaction studies have explored the binding affinity of this compound with various biological targets:
- Enzyme Interaction : Using techniques like surface plasmon resonance (SPR), researchers have demonstrated that the compound binds effectively to enzymes involved in lipid metabolism, which may explain its observed biological effects.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | C15H14ClNO2 | Non-deuterated version; precursor for Bezafibrate |
Bezafibrate | C19H20ClNO2 | Fibrate drug used for cholesterol lowering |
4-Hydroxyphenylacetic Acid | C9H10O3 | Lacks chlorobenzoyl moiety; involved in metabolic pathways |
The uniqueness of this compound lies in its deuteration, which enhances tracking capabilities in biological studies compared to non-deuterated counterparts.
Applications in Research
The compound is utilized across various fields:
- Analytical Chemistry : Used as a reference standard in mass spectrometry and NMR studies.
- Biochemistry : Employed in assays to study enzyme kinetics and receptor binding.
- Pharmaceutical Research : Investigated for potential therapeutic effects and as a tool in drug metabolism studies.
Properties
IUPAC Name |
4-chloro-2,3,5,6-tetradeuterio-N-[2-(4-hydroxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-5-3-12(4-6-13)15(19)17-10-9-11-1-7-14(18)8-2-11/h1-8,18H,9-10H2,(H,17,19)/i3D,4D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLWJYCDAXUIBK-LNFUJOGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NCCC2=CC=C(C=C2)O)[2H])[2H])Cl)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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